N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine
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Overview
Description
N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine is an organic compound with the molecular formula C12H15BrFNO This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an oxan-4-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and N-methyloxan-4-amine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-fluorobenzyl chloride is added dropwise to a solution of N-methyloxan-4-amine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of primary or secondary amines or alcohols.
Scientific Research Applications
N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromo-4-fluorophenyl)methyl]-3-methylbutan-2-amine
- N-[(3-bromo-4-fluorophenyl)methyl]-2-(difluoromethoxy)aniline
- N-[(3-bromo-4-fluorophenyl)methyl]-3-(methylsulfanyl)aniline
Uniqueness
N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxan-4-amine group. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse scientific literature.
The compound features a bromo and a fluoro substituent on the phenyl ring, which influences its reactivity and biological interactions. Its molecular formula is C12H15BrFNO, with a molecular weight of 324.15 g/mol. The presence of these halogens often enhances the compound's binding affinity to biological targets, making it a candidate for further investigation in drug development.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 3-bromo-4-fluorobenzyl chloride with oxan-4-amine in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. This multi-step process allows for the selective formation of the desired product while minimizing by-products.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including multidrug-resistant pathogens.
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Compound A | 50 | 100 |
Compound B | 25 | 50 |
Compound C | 12.5 | 25 |
N-[3-Bromo-4-Fluorophenyl] | 6.25 | 12.5 |
This table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for various compounds, highlighting this compound's potent activity against certain bacterial strains .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain to be elucidated, but the structural attributes of the compound suggest interactions with key cellular targets involved in cancer progression.
Case Studies
- Antimycobacterial Activity : A study investigating related oxan derivatives found that they were active against Mycobacterium tuberculosis and other mycobacterial species. The derivatives exhibited varying degrees of cytotoxicity against V79 cells, indicating potential for further development as antitubercular agents .
- Trypanocidal Activity : Another compound with similar structural features showed significant trypanocidal activity against Trypanosoma cruzi, suggesting that this compound could be explored for similar effects .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells or cancerous tissues. The halogen substituents can enhance binding affinity, potentially leading to inhibition of critical metabolic pathways or induction of apoptotic signals.
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-16(11-4-6-17-7-5-11)9-10-2-3-13(15)12(14)8-10/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPUVUGVUABXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)Br)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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